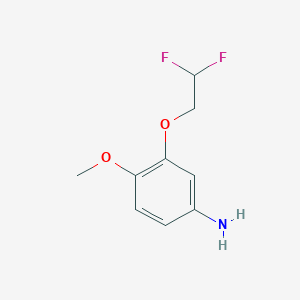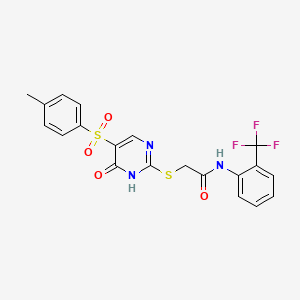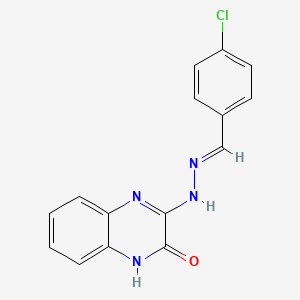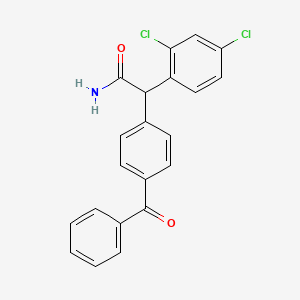
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene, also known as CFM, is a chemical compound used in scientific research. It is a member of the sulfonyl fluoride family of compounds and has shown potential in various applications.
Mecanismo De Acción
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene works by irreversibly binding to the active site of proteases and other enzymes, inhibiting their activity. The sulfonyl fluoride group in 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene reacts with the active site nucleophile of the enzyme, forming a covalent bond and rendering the enzyme inactive. This mechanism of action has been studied extensively and has been shown to be effective in inhibiting a wide range of enzymes.
Biochemical and Physiological Effects:
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been shown to have a broad range of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases and enzymes, including those involved in inflammation, blood clotting, and cancer progression. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been shown to have anti-inflammatory effects and has been studied as a potential treatment for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has several advantages and limitations for lab experiments. One of the main advantages is its potency and specificity as an enzyme inhibitor. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been shown to be effective in inhibiting a wide range of proteases and enzymes, making it a valuable tool for studying enzyme kinetics and activity. However, 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been shown to be toxic at high concentrations and can have off-target effects. This makes it important to use 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene in appropriate concentrations and with proper controls to ensure accurate results.
Direcciones Futuras
There are several future directions for 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene research. One area of interest is the development of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene-based inhibitors for specific proteases and enzymes involved in disease progression. Another area of interest is the study of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene as a potential treatment for inflammatory diseases and cancer. Additionally, there is potential for 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene to be used in the development of new diagnostic tools and assays for enzyme activity and inhibition. Overall, 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has shown great potential in various scientific research applications and will likely continue to be an important tool in the study of enzymes and proteases.
Métodos De Síntesis
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene can be synthesized by reacting 4-cyano-1-fluoro-2-methoxybenzene with sulfur tetrafluoride and sulfur dioxide. The reaction occurs at low temperatures and produces a high yield of 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene. This method has been optimized for industrial-scale production and has been used in various scientific research applications.
Aplicaciones Científicas De Investigación
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has been used in various scientific research applications, including the study of proteases, enzymes, and other biological molecules. It has been shown to be a potent inhibitor of several proteases, including chymotrypsin, trypsin, and elastase. 4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene has also been used in the study of enzyme kinetics and has been shown to be a useful tool for determining enzyme activity and inhibition.
Propiedades
IUPAC Name |
4-cyano-1-fluorosulfonyloxy-2-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c1-13-8-4-6(5-10)2-3-7(8)14-15(9,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYDWXNXXZKCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OS(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-fluorosulfonyloxy-2-methoxybenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(hydroxyimino)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2410874.png)
![4-({2,6-Dioxaspiro[4.5]decan-9-yl}carbamoyl)benzene-1-sulfonyl fluoride](/img/structure/B2410875.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetic acid](/img/structure/B2410876.png)


![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)


![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)